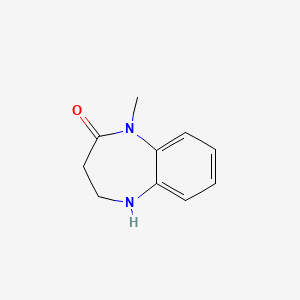
1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Overview
Description
“1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one” is a chemical compound . It’s important to note that the information available is limited and may not fully describe the compound you’re interested in.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new diazepine derivative, 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102), was synthesized and evaluated for its anxiolytic-like profile, memory impairment effect, and toxicity in Swiss mice .
Scientific Research Applications
-
HIV-1 Inhibition
- A study from 1993 mentioned that Tetrahydroimidazo derivatives, which include “1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one”, are potent inhibitors of human immunodeficiency virus-1 (HIV-1)-specific reverse transcriptase . This suggests that the compound could have potential applications in medical research, particularly in the development of treatments for HIV-1 .
-
HIV-1 Inhibition
- A study from 1993 mentioned that Tetrahydroimidazo derivatives, which include “1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one”, are potent inhibitors of human immunodeficiency virus-1 (HIV-1)-specific reverse transcriptase . This suggests that the compound could have potential applications in medical research, particularly in the development of treatments for HIV-1 .
-
Para-Alkenylation Reactions
- Although not directly related to “1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one”, a similar compound, “1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester”, has been used as a substrate in the study of para-alkenylation reactions of toluene using thianthrene S-oxide and palladium catalyst . This suggests that “1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one” might also have potential applications in similar chemical reactions.
properties
IUPAC Name |
5-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9-5-3-2-4-8(9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHJGOLLYAXMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

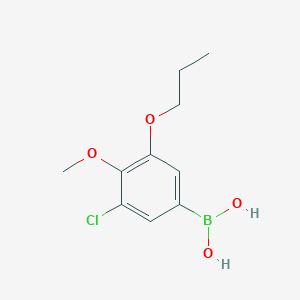
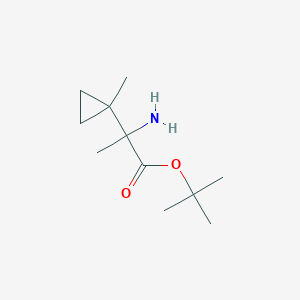
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2691993.png)
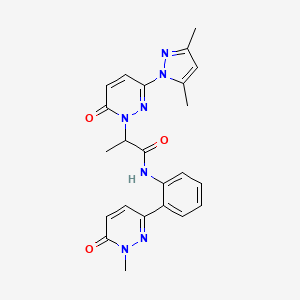
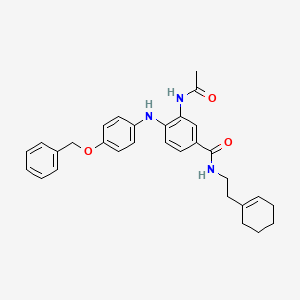
![methyl 3-(N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2691997.png)
![1-(4-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691998.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2691999.png)
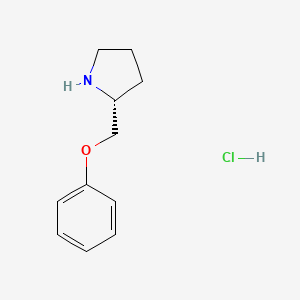
![4-[(2-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B2692002.png)
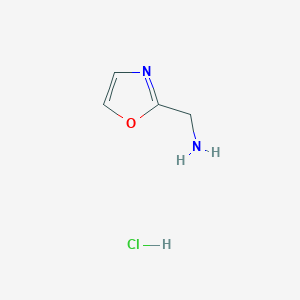
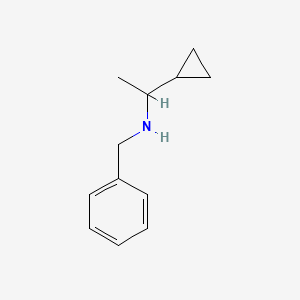
![(E)-N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(furan-2-yl)acrylamide](/img/structure/B2692006.png)
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2692007.png)